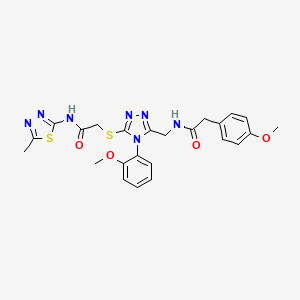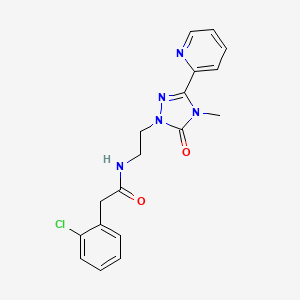
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)furan-2-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activities. The furan-2-carboxamide moiety is a common feature in several synthesized compounds that have been studied for their antibacterial, antifungal, and anticancer properties . The presence of a fluorophenyl group is also notable, as fluorine atoms are often included in pharmaceuticals to improve their metabolic stability and to modulate their biological activity .
Synthesis Analysis
The synthesis of related furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with various amines in the presence of a base such as triethylamine (Et3N), yielding high product yields . For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved with a 94% yield . The synthesis of the compound would likely follow a similar pathway, with modifications to incorporate the specific 3-fluorophenyl and 2-oxopyrrolidinyl substituents.
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For instance, the presence of a fluorine atom can affect the molecular conformation and supramolecular aggregation due to its electronegativity and size . The molecular structures of these compounds are often confirmed using techniques such as NMR, IR, MS, and X-ray diffraction .
Chemical Reactions Analysis
Furan-2-carboxamide derivatives can undergo various chemical reactions, including transformations in acidic media that can lead to ring opening and the formation of new heterocyclic systems . The reactivity of these compounds can be further explored through their interactions with metal ions, forming complexes with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and stability. The presence of a fluorine atom, for example, can enhance the lipophilicity of the molecule, which is an important factor in drug design . The thermal decomposition of metal complexes derived from these compounds has also been investigated, providing insights into their stability .
Aplicaciones Científicas De Investigación
Furan-Carboxamide Derivatives as Inhibitors
- Furan-carboxamide derivatives have been identified as potent inhibitors of various biological targets. For example, studies have shown their effectiveness against lethal H5N1 influenza A viruses, highlighting their potential as antiviral agents. The structural activity relationship (SAR) studies indicated that substitutions on the heterocyclic moiety significantly influence anti-influenza activity, with some derivatives showing excellent inhibitory properties against the H5N1 virus. This suggests their potential application in developing treatments for influenza and possibly other viral infections (Yongshi et al., 2017).
Application in Bio-Imaging
- A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group was developed for the discriminative detection of Cd2+ and CN− ions. This sensor showed significant potential for bio-imaging applications, capable of detecting these ions in live cells and zebrafish larvae at concentrations lower than World Health Organization guidelines. The chemosensor's design, incorporating furan-2-carboxamide, demonstrates its utility in environmental monitoring and biological research, showcasing the adaptability of furan-2-carboxamide derivatives in developing sensitive and selective chemosensors (Ravichandiran et al., 2020).
Pharmaceutical Applications
- Furan-2-carboxamide derivatives have been explored for their pharmaceutical applications, particularly in the development of novel therapeutic agents. For instance, studies have synthesized and evaluated furan-2-carboxamide analogs for their antibacterial activities, showing some compounds possess good activity. This indicates the potential of furan-2-carboxamide derivatives in antibiotic development, addressing the growing concern over drug-resistant bacteria (Siddiqa et al., 2022).
PET Imaging Applications
- In the field of positron emission tomography (PET) imaging, a specific furan-2-carboxamide derivative was developed for imaging the colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This application underscores the role of furan-2-carboxamide derivatives in developing diagnostic tools for neurodegenerative diseases, such as Alzheimer's disease, by enabling the non-invasive imaging of neuroinflammation (Lee et al., 2022).
Propiedades
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-14-5-1-4-13(10-14)11-15(21-8-2-7-17(21)22)12-20-18(23)16-6-3-9-24-16/h1,3-6,9-10,15H,2,7-8,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWLANCSPITLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)
![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)
![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)
![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)
![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)


